An In-depth Technical Guide to 2-(4-Phenethyl-phenyl)-ethylamine: A Predictive Analysis
An In-depth Technical Guide to 2-(4-Phenethyl-phenyl)-ethylamine: A Predictive Analysis
Section 1: Introduction and Structural Elucidation
The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, hormones, and a vast array of synthetic psychoactive compounds.[1][2] These molecules are renowned for their ability to modulate the central nervous system (CNS). This guide focuses on a specific, less-documented derivative: 2-(4-Phenethyl-phenyl)-ethylamine.
The structure consists of a primary ethylamine chain attached to a phenyl ring, which is itself substituted at the 4-position with a phenethyl group. This "biphenyl-like" structure with an extended, flexible linker suggests unique properties related to lipophilicity and potential interactions with biological targets. The core structure is fundamentally that of a monoamine, which strongly implies a role as a neuromodulator or neurotransmitter.[3]
Predicted Physicochemical Properties
While experimental data is unavailable, the properties of 2-(4-Phenethyl-phenyl)-ethylamine can be predicted based on data from analogous compounds. The presence of the primary amine group suggests it is a basic compound, likely to form crystalline salts with acids, and will be soluble in organic solvents.[3][4]
| Property | Predicted Value / Characteristic | Rationale (Based on Analogs) |
| Molecular Formula | C₁₆H₁₉N | Derived from structural analysis. |
| Molecular Weight | ~225.33 g/mol | Calculated from the molecular formula.[5] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for phenethylamine derivatives.[4] |
| Odor | Fishy, amine-like | Common for low-molecular-weight amines.[3] |
| Boiling Point | >200 °C | The large phenethyl substituent would significantly increase the boiling point compared to unsubstituted phenethylamine (195 °C).[3] |
| Solubility | Soluble in ethanol, ether, and DMSO; limited water solubility | Typical for aromatic amines.[3] |
| Basicity (pKa) | ~9-10 | The primary amine group dictates basicity, similar to other phenethylamines. |
Section 2: Proposed Synthesis Workflow
A plausible synthetic route for 2-(4-Phenethyl-phenyl)-ethylamine would likely involve the construction of the 4-phenethyl-phenyl core, followed by the addition of the ethylamine side chain. A common and effective method for introducing an ethylamine group is through the reduction of a corresponding nitrile or nitroalkene.
Ritter Reaction Approach
One efficient method for this type of synthesis is the Ritter Reaction, which can produce α,α-dialkylphenethylamines and could be adapted here.[6] However, a more direct approach for a primary amine is outlined below, starting from 4-phenethyl-benzaldehyde.
Step-by-Step Protocol:
-
Henry Reaction (Nitroaldol Condensation): 4-phenethyl-benzaldehyde is reacted with nitromethane in the presence of a base (e.g., ammonium acetate) to form 1-(4-phenethyl-phenyl)-2-nitroethene. This reaction establishes the two-carbon side chain.
-
Reduction: The resulting nitroalkene is a versatile intermediate. It can be reduced to the target primary amine, 2-(4-Phenethyl-phenyl)-ethylamine, using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) in an anhydrous ether solvent. This is a standard method for converting nitrostyrenes to phenethylamines.[7]
Caption: Proposed synthesis of 2-(4-Phenethyl-phenyl)-ethylamine.
Section 3: Predicted Biological Activity and Mechanism of Action
Substituted phenethylamines are a diverse class of psychoactive compounds, acting primarily as central nervous system stimulants, hallucinogens, or entactogens.[1][8] Their primary mechanism involves modulating monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin.[7]
Core Pharmacological Target: TAAR1
A key target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1).[7] TAAR1 is a G-protein coupled receptor located intracellularly in monoamine neurons. When activated by compounds like phenethylamine, it triggers a signaling cascade that can lead to the non-competitive release (efflux) of neurotransmitters from the neuron into the synapse.[7] This is achieved by altering the function of transporters like the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2).[7]
The large, lipophilic 4-phenethyl substituent on the target molecule would likely enhance its ability to cross the blood-brain barrier and could confer high affinity for TAAR1 or other monoamine receptors.
Caption: General mechanism of phenethylamine action on a dopaminergic neuron.
Potential Applications in Research
Given its structure, 2-(4-Phenethyl-phenyl)-ethylamine holds potential as a valuable tool in several research areas:
-
Neuroscience: As a potential TAAR1 agonist, it could be used to probe the function of trace amine systems in reward, mood, and attention.[7]
-
Medicinal Chemistry: The scaffold could serve as a starting point for developing novel CNS-active agents. The 4-phenethyl group can be modified to fine-tune receptor selectivity and pharmacokinetic properties.[9][10]
-
Drug Development: Substituted phenethylamines are precursors and intermediates in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders.[11]
Section 4: Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound is not available. The following recommendations are based on guidelines for analogous chemical structures, such as other primary aromatic amines.[12][13][14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[15]
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12]
-
References
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Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Retrieved from [Link]
- Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC.
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